molecular formula C12H14FNO4Si B12778369 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-(m-fluorophenyl)- CAS No. 104724-17-6

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-(m-fluorophenyl)-

Cat. No.: B12778369
CAS No.: 104724-17-6
M. Wt: 283.33 g/mol
InChI Key: WDSFIEHSIYCKJY-UHFFFAOYSA-N
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Description

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-(m-fluorophenyl)- is a complex organosilicon compound. It belongs to the class of silatranes, which are known for their unique tricyclic structure and significant biological activity .

Preparation Methods

The synthesis of 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-(m-fluorophenyl)- typically involves the reaction of silatrane HSi(OCH2CH2)3N with various mercury (II) salts such as HgX2 (where X can be OCOMe, OCOCF3, OCOCCl3, SCN, or Br). This reaction yields the corresponding 1-substituted silatranes in good yields

Chemical Reactions Analysis

2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-(m-fluorophenyl)- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include mercury (II) salts, oxidizing agents, and reducing agents. The major products formed from these reactions are typically 1-substituted silatranes .

Scientific Research Applications

This compound has a broad spectrum of applications in scientific research:

Comparison with Similar Compounds

Similar compounds to 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecan-3-one, 1-(m-fluorophenyl)- include other silatranes such as:

  • 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-phenyl-
  • 2,8,9-Trioxa-5-aza-1-silabicyclo(3.3.3)undecane, 1-ethenyl-

These compounds share a similar tricyclic structure but differ in their substituents, which can significantly affect their chemical properties and applications .

Properties

104724-17-6

Molecular Formula

C12H14FNO4Si

Molecular Weight

283.33 g/mol

IUPAC Name

1-(3-fluorophenyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecan-3-one

InChI

InChI=1S/C12H14FNO4Si/c13-10-2-1-3-11(8-10)19-16-6-4-14(5-7-17-19)9-12(15)18-19/h1-3,8H,4-7,9H2

InChI Key

WDSFIEHSIYCKJY-UHFFFAOYSA-N

Canonical SMILES

C1CO[Si]2(OCCN1CC(=O)O2)C3=CC=CC(=C3)F

Origin of Product

United States

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